molecular formula C15H11NO3S B5769435 2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid

2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid

Cat. No.: B5769435
M. Wt: 285.3 g/mol
InChI Key: SNMHCRRSNGSUAI-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid is a compound that features a benzothiazole moiety linked to a phenoxyacetic acid group

Properties

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)9-19-11-5-3-4-10(8-11)15-16-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMHCRRSNGSUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Coupling Reaction: The benzothiazole derivative is then coupled with a phenoxyacetic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzothiazole moiety.

    Medicine: Research has explored its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)phenol: Similar structure but lacks the acetic acid group.

    2-(1,3-Benzothiazol-2-yl)acetic acid: Similar structure but lacks the phenoxy group.

    3-(1,3-Benzothiazol-2-yl)phenoxyacetic acid: Positional isomer with the benzothiazole moiety attached at a different position on the phenoxyacetic acid.

Uniqueness

2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid is unique due to the presence of both the benzothiazole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science.

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